Bis(fluoromethyl)ether

Overview

Description

Synthesis Analysis

The synthesis of fluorine-containing compounds, such as bis(fluoromethyl)ether, often involves cross-coupling reactions and nucleophilic aromatic substitution. For instance, novel poly(arylene ether)s were synthesized using bisfluoro monomers through a cross-coupling reaction followed by nucleophilic displacement of fluorine with various bisphenols . Similarly, fluorine-containing 1,3-bis(silyl enol ethers) were prepared and used to synthesize various organofluorine compounds . Regioselective synthesis techniques were also employed to create fluorinated phenols and other related compounds . These methods are indicative of the types of reactions that might be used in the synthesis of bis(fluoromethyl)ether.

Molecular Structure Analysis

The molecular structure of fluorine-containing compounds is significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the electron distribution within the molecule, potentially leading to unique electronic properties. For example, bis(crown ether) containing 1,3-distyrylbenzenes showed unsymmetrical conformations and different spectral properties compared to their non-fluorinated counterparts . This suggests that the molecular structure of bis(fluoromethyl)ether would also be unique due to the influence of fluorine atoms.

Chemical Reactions Analysis

The reactivity of bis(fluoromethyl)ether can be inferred from the chemical reactions of similar fluorinated compounds. The papers describe various reactions, such as the synthesis of bis(ether nitrile)s and bis(ether acid)s from aromatic diols by fluoro displacement , and the synthesis of bis(N,N-diethylamino)methyltrifluoropropylsilane, which involves low-temperature reactions and careful control of reaction conditions . These studies highlight the reactivity of fluorine atoms in chemical synthesis and the potential reactions that bis(fluoromethyl)ether might undergo.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of fluorine. The poly(arylene ether)s synthesized from bisfluoro compounds demonstrated high thermal stability and solubility in a range of organic solvents . Aromatic poly(ether benzoxazole)s containing ether groups were also reported to have high thermal stability and solubility . These properties are relevant to bis(fluoromethyl)ether, as the fluorine atoms could confer similar stability and solubility characteristics.

Scientific Research Applications

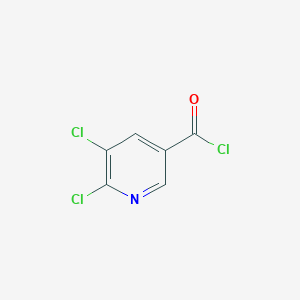

Conformational Properties of Bis(fluoromethyl) Ether

Ulic and Oberhammer (2004) explored the geometric structures and conformational properties of bis(fluoromethyl) ether, among other fluorinated dimethyl ethers. Their research, conducted through gas electron diffraction and quantum chemical methods, provides insights into the molecular orientation and stability of these compounds, which is crucial for understanding their behavior in various applications (Ulic & Oberhammer, 2004).

Applications in Polymer Chemistry

S. Hsiao and colleagues (1999) investigated the use of bis(ether-carboxylic acid) derivatives in synthesizing aromatic polyamides. Their research highlights the applications of these compounds in creating polymers with high thermal stability and solubility in various organic solvents, which can be used for making transparent, flexible films (Hsiao, Yang, & Lin, 1999).

Fluoroionophoric Properties

Kim et al. (2006) studied the fluoroionophoric behavior of a bis(pyrene) derivative of diazatetrathia-crown ether, showing its selectivity for Hg2+ ions. This research points to potential applications in environmental monitoring and analysis of toxic metal ions (Kim, Song, Ahn, Kang, & Chang, 2006).

Lithium Battery Technology

Jiangfeng Qian and his team (2015) utilized highly concentrated electrolytes composed of ether solvents and lithium bis(fluorosulfonyl)imide in lithium metal anodes for rechargeable batteries. This innovative approach resulted in high-rate cycling and enhanced Coulombic efficiency, demonstrating a significant application in the development of efficient battery technologies (Qian et al., 2015).

Synthesis and Characterization of Fluoromethyl Ketone Enol Ethers

Research by Shimizu, Nakahara, Kanemoto, and Yoshioka (1987) delved into the preparation of fluoromethyl ketone enol ethers, showcasing their potential in organic synthesis and pharmaceutical research. Their work provided new methods for regiospecific preparation and allylation of these compounds (Shimizu, Nakahara, Kanemoto, & Yoshioka, 1987).

Development of Fuel Cell Materials

Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications. Their work highlights the use of bis(fluoromethyl) ether derivatives in creating materials with high proton conductivity and mechanical properties, crucial for fuel cell technology (Bae, Miyatake, & Watanabe, 2009).

Electrophilic Fluorination Agent

Poss and Shia (1999) explored the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), an electrophilic fluorinating agent, in the synthesis of various fluorinated compounds. This research is significant in the field of organic synthesis, particularly in introducing fluorine atoms into target molecules (Poss & Shia, 1999).

Safety and Hazards

properties

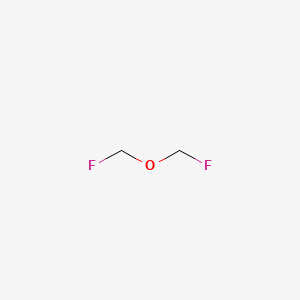

IUPAC Name |

fluoro(fluoromethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2O/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAMQLNREKTWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371091 | |

| Record name | Fluoromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoro(fluoromethoxy)methane | |

CAS RN |

462-51-1 | |

| Record name | Fluoromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and physical properties of Bis(fluoromethyl)ether?

A1: Bis(fluoromethyl)ether (C₂H₄F₂O) has a molecular weight of 82.05 g/mol. [] It exists as a colorless liquid at room temperature with a melting point of -70°C and a boiling point of 34°C. [] The molecule exhibits conformational flexibility, with studies indicating the presence of different conformers in the gas phase. []

Q2: What are the primary applications of Bis(fluoromethyl)ether?

A2: While Bis(fluoromethyl)ether itself may not have direct applications, it serves as a valuable precursor in the synthesis of other fluorinated compounds. Notably, it is utilized in the production of difluoromethane (CH₂F₂), a crucial refrigerant and blowing agent. [] Furthermore, research suggests its potential use in compositions for cleaning agents, blowing agents for polymers, aerosol propellants, and various other industrial applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)